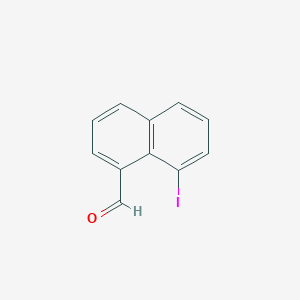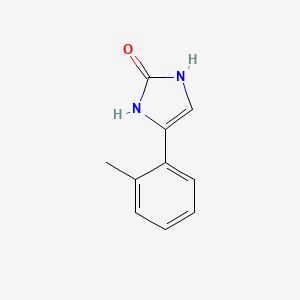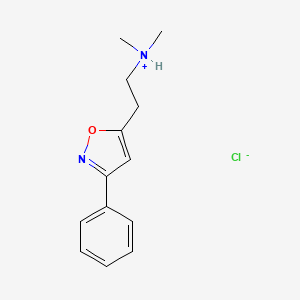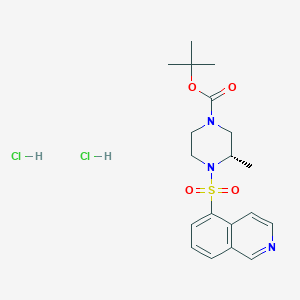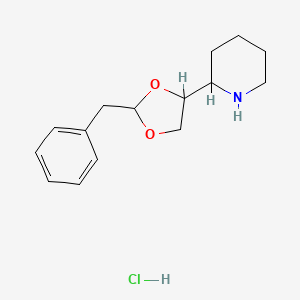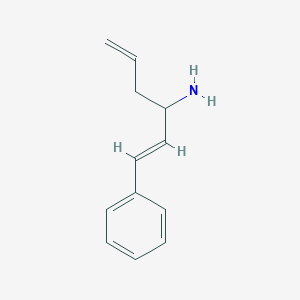
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- is an organic compound that belongs to the class of esters It is a derivative of glycine, where the amino group is substituted with a phenyl group, and the carboxyl group is esterified with a pentyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- can be achieved through several methods. One common approach involves the esterification of 2-phenylglycine with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of glycine methyl ester hydrochloride as a starting material. This compound can be reacted with phenylacetic acid in the presence of a dehydrating agent like thionyl chloride to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are commonly used for electrophilic aromatic substitution reactions.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Major Products Formed
Hydrolysis: Phenylglycine and pentanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Reduction: Phenylglycinol and pentanol.
Wissenschaftliche Forschungsanwendungen
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active phenylglycine, which can then participate in various biochemical reactions. The phenyl group may also interact with aromatic binding sites on proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylglycine: An amino acid derivative with a phenyl group attached to the alpha carbon.
Glycine methyl ester hydrochloride: An ester of glycine with a methyl group and hydrochloride salt.
Phenylalanine: An essential amino acid with a phenyl group attached to the alpha carbon.
Uniqueness
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical properties and reactivity. The pentyl ester group provides increased hydrophobicity compared to shorter alkyl esters, potentially affecting its solubility and interaction with biological membranes. The presence of both D and L enantiomers also adds to its complexity and potential for stereospecific interactions .
Eigenschaften
CAS-Nummer |
69357-10-4 |
|---|---|
Molekularformel |
C13H20ClNO2 |
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
(2-oxo-2-pentoxy-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-3-7-10-16-13(15)12(14)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,14H2,1H3;1H |
InChI-Schlüssel |
OVWDPYKNWWDVMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


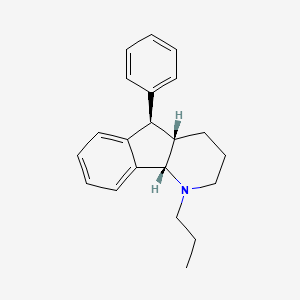
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
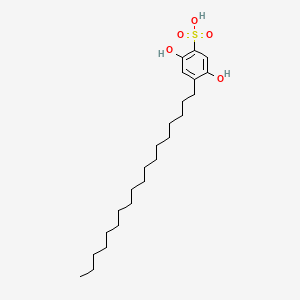

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
